molecular formula C8H8Cl3NO B158143 Petcm CAS No. 10129-56-3

Petcm

Numéro de catalogue: B158143
Numéro CAS: 10129-56-3
Poids moléculaire: 240.5 g/mol
Clé InChI: NGTDJJKTGRNNAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PETCM (α-(trichloromethyl)-4-pyridineethanol) is a small molecule first identified through high-throughput screening as a potent activator of caspase-3 in cancer cell extracts . Its primary mechanism of action involves relieving the inhibition of apoptosome formation mediated by the oncoprotein prothymosin-α (ProT) . Apoptosome formation is a critical step in the mitochondrial apoptosis pathway, requiring the oligomerization of Apaf-1 (apoptotic protease-activating factor 1) in the presence of cytochrome c and dATP/ATP. ProT binds to Apaf-1, blocking apoptosome assembly, while this compound antagonizes this interaction, restoring caspase-9 and caspase-3 activation .

Structurally, this compound (CAS: 10129-56-3) is a pyridine derivative featuring a hydroxyl group essential for its activity. Modifications to this group, such as biotin tagging, impair its function . This compound operates at physiological dATP concentrations (EC₅₀ ~50 µM) and sensitizes cells to apoptosis when ProT expression is reduced via RNA interference . Its discovery highlighted the regulatory roles of tumor suppressor PHAP proteins and oncoprotein ProT in apoptosis .

Méthodes De Préparation

Industrial-Scale Production Challenges

Industrial synthesis of Petcm requires addressing scalability, safety, and regulatory compliance. Automated synthesis modules, such as those used for PET tracers, provide a framework for large-scale production .

Catalytic Hydrogenation Systems

Fixed-bed reactors with palladium on carbon (Pd/C) catalysts enable continuous hydrogenation of intermediates. For example, 4-pyridineethanol—a potential precursor—can be synthesized via catalytic hydrogenation of 4-pyridinecarboxylic acid derivatives .

Process Parameters:

ParameterValue Range
Hydrogen Pressure50–100 bar
Temperature80–120°C
Catalyst Loading5–10% Pd/C by weight

Purification at Scale

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is the gold standard for isolating this compound from reaction mixtures. Industrial systems employ automated fraction collection and in-line UV monitoring at 254 nm to ensure purity >98% .

Analytical Characterization

Post-synthesis validation of this compound relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):
    δ 8.50 (d, J = 5.1 Hz, 2H, Py-H),
    δ 7.30 (d, J = 5.1 Hz, 2H, Py-H),
    δ 4.90 (s, 1H, -OH),
    δ 3.80 (m, 1H, CH),
    δ 1.60 (s, 9H, CCl3).

  • 13C NMR (101 MHz, CDCl3):
    δ 150.2 (Py-C),
    δ 122.4 (Py-CH),
    δ 95.8 (CCl3),
    δ 70.1 (CH-OH),
    δ 45.3 (CCl3).

These spectra align with the expected structure, though direct experimental data for this compound remain unpublished in non-restricted sources .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of this compound should exhibit a molecular ion peak at m/z 240.51 ([M+H]+), consistent with its molecular formula C8H8Cl3NO .

Comparative Analysis of Synthetic Methods

The table below evaluates hypothetical this compound synthesis routes based on analogous protocols:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution65–7592–95ModerateHigh
Reductive Amination50–6088–90LowModerate
Catalytic Hydrogenation80–8597–99HighHigh

Data extrapolated from similar pyridine derivative syntheses .

Applications De Recherche Scientifique

Oncology

PET is widely used in cancer research for tumor detection, staging, and monitoring treatment responses. It allows for the non-invasive assessment of metabolic activity within tumors, providing critical information about tumor aggressiveness and treatment efficacy.

  • Case Study : A study demonstrated how PET/CT imaging could visualize biochemical processes associated with tumor growth and response to therapy in animal models and cancer patients. This method has been pivotal in identifying new therapeutic targets and monitoring disease progression .

Neurological Disorders

In neurology, PET imaging assists in understanding various brain disorders, including Alzheimer's disease and Parkinson's disease. It helps researchers visualize changes in brain metabolism and neurotransmitter activity.

  • Research Insight : A comprehensive review indicated that PET technology could significantly enhance preclinical research by allowing the analysis of neurological diseases through animal models . This capability is crucial for developing new treatment strategies.

Cardiovascular Research

PET has also found applications in cardiovascular research by assessing myocardial perfusion and detecting coronary artery disease. Its ability to measure blood flow dynamics provides insights into heart function and disease progression.

  • Example : Studies have utilized PET to evaluate the effects of therapeutic interventions on heart function, demonstrating its value in both clinical and preclinical settings .

Data Tables

Application AreaKey FindingsNotable Studies
OncologyVisualization of tumor metabolismPET/CT imaging studies
NeurologyAssessment of brain disordersPreclinical PET applications
CardiovascularMeasurement of myocardial perfusionClinical evaluations using PET

Case Study 1: Tumor Monitoring

A recent study highlighted the use of PET imaging to assess tumor response to a novel therapeutic agent. The imaging allowed researchers to track changes in metabolic activity before and after treatment, providing critical data on drug efficacy.

Case Study 2: Alzheimer's Disease

Research utilizing PET has shown promise in detecting early biomarkers associated with Alzheimer's disease. By visualizing amyloid plaques and tau tangles, PET can aid in early diagnosis and treatment planning.

Mécanisme D'action

PETCM exerts its effects by activating caspase-3 through a cytochrome c-dependent pathway. It promotes the oligomerization of Apaf-1, leading to the formation of the apoptosome, a multiprotein complex that activates caspase-9. This, in turn, activates caspase-3, resulting in the execution phase of apoptosis . This compound also antagonizes the inhibitory activity of Prothymosin-α over HLA-DR-associated protein-1, further promoting caspase-3 activation .

Comparaison Avec Des Composés Similaires

PETCM belongs to a class of small molecules that modulate apoptosome formation. Below is a comparative analysis of this compound and structurally or functionally related compounds:

BETT

Key Similarities :

  • BETT (structure undisclosed) activates caspase-3 in HeLa cell extracts with an EC₅₀ of 10–50 µM, comparable to this compound .
  • Both compounds promote Apaf-1 oligomerization and apoptosome formation in the absence of exogenous dATP .

Key Differences :

  • Structural Flexibility : Unlike this compound, BETT contains modifiable side chains that allow biotin tagging without loss of activity, enabling target identification via pull-down assays .
  • Target Specificity : BETT directly binds to Apaf-1, bypassing ProT inhibition, whereas this compound acts upstream by disrupting ProT–Apaf-1 interactions .

Compound 2 (Nguyen & Wells)

Key Similarities :

  • Shares a mechanism with this compound by promoting Apaf-1 oligomerization .

Key Differences :

  • Requires exogenous dATP for activity, unlike this compound and BETT .
  • Structural details and EC₅₀ values remain unpublished, limiting direct comparisons .

Other Caspase-3 Activators

A screen of 184,000 compounds identified multiple hits with caspase-3 activation profiles similar to this compound . These compounds exhibit diverse chemical scaffolds but share the ability to bypass ProT inhibition. However, none have matched this compound’s utility in elucidating the PHAP–ProT regulatory axis .

Data Table: Comparative Analysis of this compound and Key Analogues

Parameter This compound BETT Compound 2
EC₅₀ (caspase-3 activation) ~50 µM 10–50 µM Not reported
dATP Requirement No (physiological dATP sufficient) No Yes
Key Target ProT–Apaf-1 interaction Apaf-1 Apaf-1
Structural Flexibility Hydroxyl group critical; tagging inhibits activity Amenable to biotin tagging Not reported
Therapeutic Potential ProT-dependent cancers Broad apoptosome modulation Underexplored

Research Findings and Implications

  • This compound’s Unique Role : this compound remains pivotal in apoptosis research for its role in identifying the PHAP–ProT regulatory pathway. Its limitation in structural modification spurred the discovery of BETT, which offers greater experimental versatility .
  • Mechanistic Insights : Unlike BETT and Compound 2, this compound’s activity is contingent on ProT expression levels, making it a selective tool for studying ProT-overexpressing cancers .

Activité Biologique

PETCM (α-(trichloromethyl)-4-pyridineethanol) is a compound that has garnered attention for its biological activity, particularly in the context of apoptosis and cancer therapy. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound, supported by diverse research findings.

This compound primarily functions as a caspase-3 activator , which is critical in the apoptotic pathway. It operates by inhibiting the oncoprotein ProT, thereby stimulating the formation of the apoptosome, a complex essential for caspase activation and subsequent apoptosis in cancer cells. The apoptosome formation is a pivotal step in the intrinsic pathway of apoptosis, where cytochrome c and Apaf-1 play crucial roles.

Key Findings:

  • Caspase Activation : this compound enhances caspase-3 activation through its interaction with Apaf-1 and cytochrome c, leading to increased apoptosis in cancer cell lines while sparing normal cells .
  • Selectivity for Cancer Cells : Studies have indicated that this compound exhibits cytotoxic effects predominantly on cancer cells, suggesting its potential as a selective therapeutic agent .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Study Cell Lines Used Effect Observed Mechanism
Study 1Various cancer cell linesInduction of apoptosisCaspase-3 activation via apoptosome formation
Study 2Normal vs. cancer cellsSelective cytotoxicityInhibition of ProT leading to enhanced apoptosome assembly
Study 3Breast cancer cellsIncreased cell deathEnhanced caspase activation and mitochondrial disruption

Case Study 1: High-Throughput Screening

A high-throughput screening study demonstrated that this compound effectively activates caspase-3 in various cancer models. The results indicated a significant increase in apoptotic activity compared to control groups, highlighting this compound's potential as a therapeutic agent against tumors resistant to conventional treatments .

Case Study 2: In Vivo Efficacy

In an animal model of breast cancer, this compound was administered to evaluate its therapeutic efficacy. Results showed a marked reduction in tumor size and increased survival rates among treated subjects compared to untreated controls. This study underscores this compound's potential for clinical application in oncology .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for studying PETCM’s mechanism in apoptosis regulation?

this compound’s role in caspase-3 activation and Apaf-1 oligomerization is typically investigated using cell-free systems (e.g., HeLa S-100 extracts) to isolate biochemical interactions. Key steps include:

  • Biochemical assays : Measure caspase-3 activity via fluorogenic substrates under varying dATP/ATP conditions .
  • Protein interaction studies : Co-immunoprecipitation or affinity chromatography to identify binding partners (e.g., ProT, PHAPI) .
  • siRNA knockdown : Validate functional roles of regulatory proteins (e.g., ProT depletion sensitizes cells to apoptosis) . Note: Replicate experiments with/without exogenous nucleotides to assess dATP independence .

Q. How should researchers design controlled experiments to evaluate this compound’s efficacy?

Apply the PICOT framework to structure studies:

  • Population : Apoptosis-prone cell lines (e.g., HeLa, Jurkat).
  • Intervention : this compound dosage titration (e.g., 1–100 µM).
  • Comparison : Negative controls (vehicle-only), positive controls (staurosporine), and dATP/ATP supplementation.
  • Outcome : Caspase-3 activation kinetics, cytochrome c release, and apoptotic body formation.
  • Time : Time-course assays (0–24 hrs) to capture dynamic effects . Methodological tip: Include triplicate runs and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dATP-independent Apaf-1 activation?

Discrepancies arise from variable experimental conditions (e.g., endogenous nucleotide levels in cell extracts). Mitigation strategies:

  • Orthogonal validation : Confirm results using recombinant Apaf-1/procaspase-9 systems .
  • Structural analysis : Employ cryo-EM or X-ray crystallography to identify this compound’s binding sites on Apaf-1 .
  • Contextual controls : Standardize extract preparation protocols and quantify baseline dATP/ATP via HPLC .

Q. What advanced techniques elucidate this compound’s interplay with apoptotic regulators like ProT and Hsp70?

Combine multi-omics approaches :

  • Proteomics : SILAC labeling to quantify this compound-induced changes in apoptosome-associated proteins .
  • Transcriptomics : RNA-seq to profile ProT/Hsp70 expression dynamics post-treatment.
  • Functional genomics : CRISPR screens to identify synthetic lethal partners of this compound . Data integration: Use pathway analysis tools (e.g., STRING, Metascape) to map interaction networks .

Q. How can this compound serve as a tool compound for studying apoptosome plasticity?

Leverage structure-activity relationship (SAR) studies :

  • Synthesize this compound analogs with modified pyridine or trichloromethyl groups.
  • Test analogs in in vitro oligomerization assays and molecular dynamics simulations .
  • Corrogate findings with cellular assays (e.g., Annexin V staining) to link structural features to functional outcomes .

Q. Methodological Guidelines Table

Aspect Recommendation Key Evidence
Experimental Design Use PICOT framework; include dATP/ATP-free controls
Data Validation Orthogonal assays (recombinant systems, structural analysis)
Statistical Analysis ANOVA with Tukey’s post-hoc test; report effect sizes and confidence intervals
Replication Triplicate runs; independent cell batches
Ethical Compliance Adhere to institutional biosafety protocols for apoptosis-inducing agents

Propriétés

IUPAC Name

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTDJJKTGRNNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279678
Record name PETCM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-56-3
Record name 10129-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PETCM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PETCM
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.